(+)-Pteryxin

Description

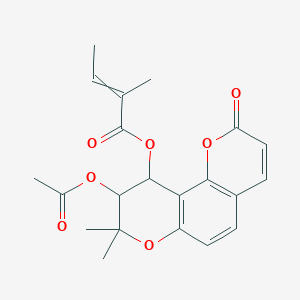

Structure

3D Structure

Properties

IUPAC Name |

(9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZYPKZQDYMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pyranocoumarin (+)-Pteryxin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pteryxin, a naturally occurring pyranocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-obesity effects. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed experimental protocols for its extraction and isolation, and an in-depth analysis of its known interactions with key cellular signaling pathways. Quantitative data from various botanical sources are summarized for comparative analysis. Furthermore, this document presents visual representations of experimental workflows and signaling cascades using the DOT language to facilitate a deeper understanding of the methodologies and mechanisms of action.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae family, particularly within the Peucedanum genus. The roots and leaves of these plants are the primary tissues from which this compound is isolated.

Primary Botanical Sources

-

Peucedanum praeruptorum Dunn : Commonly known as "Qian-hu" in traditional Chinese medicine, the roots of this plant are a well-established source of this compound and other related pyranocoumarins.[1]

-

Peucedanum japonicum Thunb. : The leaves of this plant have been identified as a significant source of this compound, which has been linked to the plant's anti-obesity properties.[2][3][4]

-

Peucedanum terebinthaceum Fischer et Turcz. : This species has also been confirmed as a natural source from which this compound has been isolated and structurally elucidated.[5]

-

Peucedanum verticillare L. Koch ex DC : Both the fruits and roots of this plant have been found to contain this compound.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the growth stage. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of this compound in plant extracts.[6][7]

| Plant Species | Plant Part | Method of Analysis | Reported Pteryxin (B190337) Content | Reference |

| Peucedanum praeruptorum Dunn | Roots | HPLC | Varies; a major coumarin (B35378) constituent | [6] |

| Peucedanum japonicum Thunb. | Leaves | HPLC-DAD-MS | Not explicitly quantified in provided abstracts | [3] |

| Peucedanum harry-smithii var subglabrum | - | HPLC | Highest content among tested components | [8] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques.

Supercritical Fluid Extraction (SFE) of this compound from Peucedanum japonicum Leaves

Supercritical fluid extraction using carbon dioxide (CO2) is a green and efficient method for extracting coumarins.

Protocol:

-

Sample Preparation : Dry the leaves of Peucedanum japonicum and grind them into a fine powder.

-

SFE System : Utilize a preparative supercritical fluid extraction system.

-

Extraction Parameters :

-

Supercritical Fluid : Carbon dioxide (CO2).

-

Pressure : 1200 psi.

-

Temperature : 40°C.

-

Extraction Time : 3 hours is typically the most efficient period.[9]

-

-

Fraction Collection : The extracted compounds are precipitated by reducing the pressure, and the CO2 can be recycled.[10][11]

-

Purification : The crude extract is further purified using High-Performance Liquid Chromatography (HPLC).[12]

Solvent Extraction and Column Chromatography of this compound from Peucedanum Species

Traditional solvent extraction followed by column chromatography is a widely used method for the isolation of this compound.

Protocol:

-

Extraction :

-

Macerate the dried and powdered plant material (e.g., roots of Peucedanum praeruptorum) with a non-polar solvent such as petroleum ether or hexane (B92381).

-

Concentrate the extract under reduced pressure to obtain a crude extract.

-

-

Column Chromatography :

-

Stationary Phase : Silica (B1680970) gel (60-120 mesh) is commonly used.[13]

-

Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[13]

-

Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution : Elute the column with a gradient of solvents with increasing polarity. A common gradient starts with hexane and gradually introduces ethyl acetate.[14]

-

Fraction Collection : Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Purification :

-

Combine the fractions containing this compound.

-

Further purification can be achieved through preparative TLC or recrystallization to obtain pure this compound.[15]

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Activation of the Nrf2/ARE Pathway

This compound is a known activator of the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Mechanism:

-

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

-

This compound, being an electrophile, is suggested to interact with cysteine residues on Keap1.[12][16]

-

This interaction leads to a conformational change in Keap1, resulting in the dissociation of Nrf2.[16]

-

The released Nrf2 translocates to the nucleus.

-

In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and thioredoxin reductase 1 (Trxr1), inducing their expression.[16][17]

Modulation of the Adipogenesis Gene Network

This compound has been shown to suppress adipogenesis, the process of fat cell formation, by modulating the expression of key genes involved in this pathway.[2]

Mechanism:

-

This compound treatment of preadipocytes leads to the downregulation of key adipogenic transcription factors, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

-

The decreased expression of SREBP-1c subsequently reduces the expression of its target genes, which are crucial for fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase-1 (ACC1).[2]

-

Additionally, this compound has been observed to downregulate the adipocyte size marker gene, paternally expressed gene 1/mesoderm specific transcript (MEST).[2]

-

Concurrently, it upregulates genes involved in lipolysis, such as hormone-sensitive lipase, and energy expenditure, like uncoupling protein 2.[2]

Interaction with MAPK Signaling Pathway

Preliminary evidence suggests that this compound may also interact with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[18][19][20][21][22] Studies have shown that pteryxin can regulate the phosphorylation of ERK1/2 and decrease p38 MAPK to inhibit the formation of mature adipocytes.[23]

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its reliable availability from various Peucedanum species, coupled with established methods for its isolation and purification, makes it an accessible molecule for further research and development. The elucidation of its mechanisms of action, particularly its ability to activate the Nrf2/ARE pathway and modulate adipogenesis, provides a solid foundation for its exploration in the context of diseases characterized by oxidative stress, inflammation, and metabolic dysregulation. This technical guide serves as a foundational resource for scientists and researchers aiming to harness the therapeutic potential of this compound.

References

- 1. Research progress of the studies on the roots of Peucedanum praeruptorum dunn (Peucedani radix) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pteryxin: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Preparative supercritical fluid extraction of pyrethrin I and II from pyrethrum flower - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Super Critical Fluid Extraction | PPTX [slideshare.net]

- 11. tsijournals.com [tsijournals.com]

- 12. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. akjournals.com [akjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Cytoprotective Effect of Pteryxin on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Special Issue: MAPK Signaling Cascades in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Function of MAPK Cascades in Response to Various Stresses in Horticultural Plants [frontiersin.org]

- 20. Emerging Roles of Mitogen-Activated Protein Kinase Signaling Pathways in the Regulation of Fruit Ripening and Postharvest Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Specificity models in MAPK cascade signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular Insights into the MAPK Cascade during Viral Infection: Potential Crosstalk between HCQ and HCQ Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Biosynthesis of (+)-Pteryxin in Peucedanum japonicum

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pteryxin, an angular dihydropyranocoumarin found in the leaves of Peucedanum japonicum Thunb., has garnered significant interest for its diverse pharmacological activities. As a member of the coumarin (B35378) family, its biosynthesis follows a complex pathway derived from the general phenylpropanoid metabolism. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating established knowledge with hypothesized steps based on analogous pathways in related plant species. This document is intended to serve as a foundational resource for researchers seeking to elucidate the complete pathway, characterize the involved enzymes, and explore the potential for metabolic engineering to enhance the production of this valuable natural product.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through a series of modifications including prenylation, cyclization, and acylation. While the complete pathway in Peucedanum japonicum has not been fully elucidated, a proposed route can be constructed based on known coumarin biosynthesis in the Apiaceae family.

Part 1: The Phenylpropanoid Pathway and Umbelliferone (B1683723) Formation

The journey to this compound begins with the essential amino acid L-phenylalanine. A series of three core enzymes of the phenylpropanoid pathway convert L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of secondary metabolites.

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): This cytochrome P450 monooxygenase introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid to form 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates 4-coumaric acid by ligating it to coenzyme A, forming 4-coumaroyl-CoA.

The subsequent step, the ortho-hydroxylation of 4-coumaroyl-CoA, is a critical branch point leading to the coumarin backbone.

-

p-Coumaroyl-CoA 2'-hydroxylase (C2'H): This enzyme, a member of the 2-oxoglutarate-dependent dioxygenase family, hydroxylates 4-coumaroyl-CoA at the C2' position. The resulting product then undergoes spontaneous lactonization to form the core coumarin structure of umbelliferone .

Part 2: Formation of the Angular Prenylated Intermediate

The angular structure of this compound is determined by the position of a prenyl group on the umbelliferone scaffold.

-

Umbelliferone 8-Prenyltransferase (U8PT): A prenyltransferase catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, yielding osthenol . This step is a key branching point that directs the biosynthesis towards angular coumarins. In Peucedanum japonicum, two prenyltransferase genes, PjPT1 and PjPT2, have been identified and are strong candidates for this enzymatic step.

Part 3: Biosynthesis of the (+)-Khellactone Core

The formation of the dihydropyran ring, known as the khellactone (B107364) core, is a crucial and less understood part of the pathway. This transformation is believed to be catalyzed by cytochrome P450 monooxygenases.

-

Osthenol Hydroxylase (Hypothetical): A putative cytochrome P450 monooxygenase is hypothesized to hydroxylate the prenyl side chain of osthenol.

-

Khellactone Synthase (Hypothetical): Following hydroxylation, another putative cytochrome P450 enzyme is proposed to catalyze the cyclization of the hydroxylated intermediate to form (+)-khellactone . This step establishes the characteristic dihydropyran ring of pteryxin. Studies on the related species Peucedanum praeruptorum have identified CYP450 cyclases (PpDC and PpOC) responsible for pyran and furan (B31954) ring formation, suggesting a similar mechanism in P. japonicum.

Part 4: Acylation of the Khellactone Core

The final steps in the biosynthesis of this compound involve the sequential acylation of the hydroxyl groups on the khellactone core. The donors for these acyl groups are activated coenzyme A esters.

-

Biosynthesis of Angeloyl-CoA: The angelate moiety is derived from isoleucine metabolism. While the specific pathway in Peucedanum is unknown, studies in other organisms have shown the conversion of isoleucine to tiglyl-CoA, which can be isomerized to angeloyl-CoA.

-

Khellactone Acyltransferase 1 (Hypothetical): A putative acyltransferase is proposed to catalyze the transfer of an acetyl group from acetyl-CoA to one of the hydroxyl groups of (+)-khellactone.

-

Khellactone Acyltransferase 2 (Hypothetical): A second, distinct acyltransferase is hypothesized to transfer an angeloyl group from angeloyl-CoA to the remaining hydroxyl group of the acetylated khellactone intermediate, yielding the final product, This compound . The order of these two acylation steps is yet to be determined.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and in planta metabolite concentrations, for the enzymes and intermediates of the this compound biosynthetic pathway in Peucedanum japonicum. The table below summarizes the types of quantitative data that are needed to fully characterize this pathway.

| Parameter | Description | Required Data |

| Enzyme Kinetics | ||

| Km | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. | For each enzyme with its respective substrate(s). |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | For each enzyme. |

| kcat | Turnover number, the number of substrate molecules each enzyme site converts to product per unit time. | For each enzyme. |

| Metabolite Concentrations | ||

| In planta levels | The steady-state concentrations of pathway intermediates and the final product in different tissues of P. japonicum. | Phenylalanine, Cinnamic acid, 4-Coumaric acid, Umbelliferone, Osthenol, (+)-Khellactone, Acyl-khellactone intermediates, this compound. |

| Gene Expression Levels | ||

| Transcript abundance | Relative or absolute expression levels of the genes encoding the biosynthetic enzymes in different tissues and under various conditions. | PAL, C4H, 4CL, C2'H, PjPT1/PjPT2, Putative CYP450s, Putative Acyltransferases. |

Experimental Protocols

Detailed experimental protocols for the characterization of the specific enzymes in the this compound pathway are not yet available. However, established methodologies for similar enzymes can be adapted.

Protocol 1: Heterologous Expression and Functional Characterization of Candidate Cytochrome P450s

-

Gene Cloning: Candidate CYP450 genes are identified from a P. japonicum transcriptome or genome database based on homology to known coumarin biosynthetic P450s. The full-length coding sequences are amplified by PCR and cloned into an appropriate expression vector (e.g., pYES-DEST52 for yeast expression).

-

Heterologous Expression: The expression construct is transformed into a suitable host, such as Saccharomyces cerevisiae. Expression is induced according to the vector system's protocol.

-

Microsome Isolation: Yeast cells are harvested and spheroplasted. Microsomal fractions containing the expressed P450 are isolated by differential centrifugation.

-

Enzyme Assays: The catalytic activity of the recombinant P450 is assayed by incubating the isolated microsomes with the putative substrate (e.g., osthenol), NADPH, and a cytochrome P450 reductase. The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC and LC-MS to identify the formation of hydroxylated intermediates and the cyclized khellactone product.

Protocol 2: Characterization of Candidate Acyltransferases

-

Gene Cloning and Expression: Candidate acyltransferase genes, identified through transcriptomic analysis, are cloned into a bacterial expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The protein is expressed in E. coli.

-

Protein Purification: The recombinant acyltransferase is purified from the bacterial lysate using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays: The activity of the purified enzyme is tested by incubating it with the khellactone substrate and the respective acyl-CoA donors (acetyl-CoA and angeloyl-CoA). The reaction is quenched, and the products are extracted and analyzed by HPLC and LC-MS to confirm the formation of acylated khellactones.

Visualizations

Biosynthetic Pathway of this compound

Unraveling the Molecular Architecture of (+)-Pteryxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of (+)-Pteryxin, a naturally occurring angular dihydropyranocoumarin. Found in plants of the Peucedanum genus, this compound has garnered interest for its potential biological activities. This document details the spectroscopic and analytical methods employed to determine its complex structure, presenting key quantitative data in a structured format and outlining the experimental protocols integral to its characterization.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were pivotal in assembling the planar structure and relative stereochemistry of this compound. The chemical shifts and coupling constants provide a detailed map of the proton and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.25 | d | 9.5 |

| H-4 | 7.65 | d | 9.5 |

| H-5 | 7.35 | d | 8.5 |

| H-6 | 6.85 | d | 8.5 |

| H-9' | 5.40 | d | 5.0 |

| H-10' | 6.60 | d | 5.0 |

| H-3'' (Angelyl) | 6.10 | 7.0, 1.5 | |

| H-4'' (Angelyl) | 2.00 | dq | 7.0, 1.0 |

| H-5'' (Angelyl) | 1.85 | dq | 1.5, 1.0 |

| OAc | 2.10 | s | - |

| C(8')-Me₂ | 1.45, 1.50 | s, s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 160.5 |

| C-3 | 113.0 |

| C-4 | 143.5 |

| C-4a | 112.5 |

| C-5 | 128.5 |

| C-6 | 114.5 |

| C-7 | 156.0 |

| C-8 | 107.0 |

| C-8a | 153.5 |

| C-7' | 78.0 |

| C-8' | 25.0, 22.5 |

| C-9' | 70.0 |

| C-10' | 65.0 |

| C-1'' (Angelyl) | 167.0 |

| C-2'' (Angelyl) | 128.0 |

| C-3'' (Angelyl) | 138.0 |

| C-4'' (Angelyl) | 20.5 |

| C-5'' (Angelyl) | 15.8 |

| OAc (C=O) | 170.0 |

| OAc (CH₃) | 21.0 |

Note: The specific assignments are based on the original structure elucidation work and may require 2D NMR experiments for unambiguous confirmation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of a molecule. For this compound, HRMS would confirm the molecular formula C₂₁H₂₂O₇. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in identifying the different structural motifs within the molecule, such as the coumarin (B35378) core and the ester side chains.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₂₂O₇ |

| Molecular Weight | 386.39 g/mol |

| [M+H]⁺ (Calculated) | 387.1438 |

| [M+Na]⁺ (Calculated) | 409.1258 |

Optical Rotation and Circular Dichroism

The stereochemistry of this compound is defined by the chiral centers at C-9' and C-10'. The positive sign in its name indicates that it rotates plane-polarized light in the dextrorotatory direction. The specific rotation is a key physical constant for characterizing a chiral molecule. Circular dichroism (CD) spectroscopy provides further insight into the absolute configuration by comparing experimental spectra with theoretical calculations for possible stereoisomers.

Table 4: Chiroptical Data for this compound

| Parameter | Value |

| Specific Rotation [α]D | Positive value (exact value depends on solvent and concentration) |

Experimental Protocols

The following sections describe the general methodologies used for the isolation and structure elucidation of this compound.

Isolation of this compound

-

Plant Material Extraction: The dried and powdered plant material (e.g., roots or leaves of Peucedanum japonicum Thunb.) is subjected to extraction with a non-polar solvent such as n-hexane or diethyl ether.

-

Chromatographic Separation: The crude extract is then fractionated using a combination of chromatographic techniques. This typically involves:

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate compounds based on polarity.

-

Preparative Thin-Layer Chromatography (TLC): Further purification of fractions is achieved using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often performed using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for molecules like pteryxin.

-

Analysis: High-resolution mass spectra are acquired to determine the accurate mass. Fragmentation data (MS/MS) is obtained by collision-induced dissociation (CID).

-

-

Optical Rotation:

-

Measurement: The specific rotation is measured using a polarimeter at the sodium D-line (589 nm). The sample is dissolved in a specified solvent at a known concentration.

-

-

Circular Dichroism:

-

Measurement: The CD spectrum is recorded using a CD spectropolarimeter. The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Visualization of the Elucidation Workflow

The logical process of elucidating the structure of this compound can be visualized as a workflow diagram.

This guide provides a foundational understanding of the key data and methodologies involved in the chemical structure elucidation of this compound. For researchers in natural product chemistry and drug discovery, these principles and techniques are fundamental to the characterization of novel bioactive compounds.

(+)-Pteryxin CAS number and molecular formula

An In-depth Technical Guide to (+)-Pteryxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and associated experimental protocols for the natural coumarin (B35378), this compound. The information is intended to support research and development efforts in various therapeutic areas.

Core Compound Identification

| Property | Value | Citation(s) |

| CAS Number | 13161-75-6 | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₂O₇ | [1][3][4][5] |

| Molecular Weight | 386.4 g/mol | [1][5][6][7] |

| Synonyms | Pterixin, Pteryxine, (+)-(3′R,4′R)-3′-Acetyl-4′-angeloylkhellactone | [1][3][4] |

Biological Activities and Therapeutic Potential

This compound, a coumarin found in plants of the Apiaceae family such as Peucedanum japonicum Thunb and Mutellina purpurea, has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent in several disease areas.[1][4][5]

Anti-Obesity and Metabolic Regulation

This compound has been shown to exert anti-obesity effects by modulating the gene network involved in adipogenesis and lipid metabolism.[1] In vitro studies using 3T3-L1 adipocytes and HepG2 hepatocytes have revealed that pteryxin (B190337) can significantly suppress triacylglycerol (TG) content.[1] This activity is associated with the downregulation of key lipogenic genes.[1][3]

Quantitative Data on Anti-Obesity Effects:

| Cell Line | Concentration | Effect on Triacylglycerol (TG) Content | Key Downregulated Genes | Citation(s) |

| 3T3-L1 | 10 µg/mL | 52.7% suppression | Sterol regulatory element-binding protein-1c (SREBP-1c) | [1] |

| 3T3-L1 | 15 µg/mL | 53.8% suppression | Fatty acid synthase (FASN) | [1] |

| 3T3-L1 | 20 µg/mL | 57.4% suppression | Acetyl-coenzyme A carboxylase-1 (ACC1) | [1] |

| HepG2 | 10 µg/mL | 25.2% suppression | Sterol regulatory element-binding protein-1c (SREBP-1c) | [1] |

| HepG2 | 15 µg/mL | 34.1% suppression | Fatty acid synthase (FASN) | [1] |

| HepG2 | 20 µg/mL | 27.4% suppression | Acetyl-coenzyme A carboxylase-1 (ACC1) | [1] |

Butyrylcholinesterase (BChE) Inhibition

This compound is a potent inhibitor of butyrylcholinesterase (BChE), with a reported IC₅₀ value of 12.96 µg/mL.[2][4][5][7] This inhibitory activity is more potent than that of the established drug galanthamine (B1674398) (IC₅₀ = 22.16 µg/ml).[4][5] Its inhibitory effect on acetylcholinesterase (AChE) is comparatively low, indicating selectivity for BChE.[2][5] This makes this compound a compound of interest for research into neurodegenerative diseases like Alzheimer's disease, where BChE inhibition is a therapeutic strategy.[4][5]

Anti-Inflammatory and Antioxidant Activities

This compound exhibits anti-inflammatory and antioxidant properties through the modulation of several key signaling pathways. It has been shown to inhibit the production of nitric oxide (NO), a mediator of inflammation.[2] The compound targets NF-κB, MAPK, and the NLRP3 inflammasome pathways, all of which are central to the inflammatory response.[2] Furthermore, this compound can activate the Nrf2/ARE pathway, which is crucial for the expression of antioxidant enzymes.[2][7]

Inhibition of Osteoclastogenesis

Research indicates that this compound can inhibit osteoclastogenesis, the formation of bone-resorbing cells.[2] This effect is mediated through the inhibition of the Ca²⁺-calcineurin-NFATc1 pathway by blocking NF-κB/MAPK signaling.[2] This suggests a potential therapeutic application for this compound in bone diseases characterized by excessive bone resorption, such as osteoporosis.[2]

Experimental Protocols

This section provides an overview of methodologies for assessing the key biological activities of this compound.

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman spectrophotometric method.[8]

Materials:

-

This compound

-

Butyrylcholinesterase (BChE) enzyme

-

Butyrylthiocholine (B1199683) iodide (substrate)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add phosphate buffer, BChE enzyme solution, and varying concentrations of this compound.

-

Incubate the mixture for a predefined period at a controlled temperature (e.g., 37°C).

-

Add DTNB to the wells.

-

Initiate the reaction by adding the substrate, butyrylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is proportional to the BChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Nitric Oxide (NO) Production Inhibition Assay

This assay is typically performed using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[10]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite levels.

-

Calculate the percentage of inhibition of NO production by this compound.

Anti-Platelet Aggregation Assay

This protocol utilizes light transmission aggregometry (LTA), which is considered the gold standard for in vitro platelet function testing.[11][12][13][14][15]

Materials:

-

Freshly drawn human blood from healthy donors

-

3.2% Sodium citrate (B86180) (anticoagulant)

-

Platelet agonist (e.g., arachidonic acid, collagen)

-

This compound

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

Procedure:

-

Preparation of PRP and PPP:

-

Collect whole blood in tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain PRP.

-

Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.

-

-

Aggregation Assay:

-

Pre-warm the aggregometer to 37°C.

-

Calibrate the instrument using PPP (100% transmission) and PRP (0% transmission).

-

Incubate a sample of PRP with either a vehicle control or a specific concentration of this compound for a few minutes.

-

Add a platelet agonist to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

Calculate the percentage of maximum aggregation relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Signaling Pathways and Mechanisms of Action

Anti-Adipogenic Signaling

The anti-obesity effects of this compound are mediated through the downregulation of a network of genes critical for adipogenesis and lipogenesis.

Caption: this compound's anti-adipogenic signaling pathway.

Anti-Inflammatory and Antioxidant Signaling

This compound modulates multiple pathways to exert its anti-inflammatory and antioxidant effects.

Caption: Multi-target signaling pathways of this compound.

This technical guide serves as a foundational resource for professionals engaged in the study and development of novel therapeutics. The diverse biological activities of this compound, coupled with its specific mechanisms of action, highlight its promise as a lead compound for further investigation.

References

- 1. Pteryxin: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pteryxin - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Smooth muscle relaxant activity of pterosin Z and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Probing the Peripheral Site of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and Isolation of Coumarin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of secondary metabolites ubiquitous in the plant kingdom, represent a cornerstone in the edifice of natural product chemistry and drug discovery. Characterized by a benzopyran-2-one core, these compounds exhibit a remarkable breadth of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive exploration of the historical milestones in the discovery and isolation of coumarin (B35378) compounds, detailed experimental protocols for their extraction and synthesis, and an examination of key biological pathways they modulate. All quantitative data are summarized in structured tables for comparative analysis, and critical experimental and biological pathways are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying processes.

The Dawn of Discovery: Isolation from Natural Sources

The history of coumarin is intrinsically linked to the tonka bean (Dipteryx odorata), from which the parent compound was first isolated. This seminal discovery paved the way for the identification of a vast array of coumarin derivatives from diverse botanical sources.

Vogel's Pioneering Isolation of Coumarin (1820)

In 1820, A. Vogel was the first to isolate coumarin from tonka beans, although the precise, detailed protocol from his original work is not extensively documented in modern literature.[1][3] Historical accounts suggest a method involving solvent extraction and subsequent purification. The general principles of such an extraction are outlined below.

Experimental Protocol: General Method for Coumarin Isolation from Tonka Beans

This protocol is a generalized representation based on common phytochemical extraction techniques for coumarins.

| Step | Procedure | Observations/Notes |

| 1. Material Preparation | Grind dried tonka beans into a fine powder. | Increases surface area for efficient extraction. |

| 2. Extraction | Macerate the powdered beans in ethanol (B145695) at room temperature for 24-48 hours with occasional agitation. | Ethanol is a common solvent for extracting moderately polar compounds like coumarin. |

| 3. Filtration | Filter the mixture to separate the ethanolic extract from the solid plant material. | |

| 4. Concentration | Concentrate the filtrate under reduced pressure using a rotary evaporator. | This removes the ethanol, leaving a concentrated crude extract. |

| 5. Purification | The crude extract can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography over silica (B1680970) gel. | Recrystallization yields purified coumarin crystals. |

The Advent of Synthesis: Crafting Coumarins in the Laboratory

The ability to synthesize coumarins in the laboratory was a pivotal moment, enabling the production of these compounds on a larger scale and facilitating the exploration of their structure-activity relationships.

Perkin's Landmark Synthesis of Coumarin (1868)

Sir William Henry Perkin, renowned for his synthesis of the first synthetic dye, mauveine, also achieved the first synthesis of coumarin in 1868.[4][5] This reaction, now known as the Perkin reaction, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[6]

Experimental Protocol: Perkin Reaction for the Synthesis of Coumarin

This protocol is based on the principles of the Perkin reaction as originally described.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | Aromatic aldehyde |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acid anhydride |

| Sodium Acetate (B1210297) | C₂H₃NaO₂ | 82.03 | Base catalyst |

Procedure:

-

A mixture of salicylaldehyde, acetic anhydride, and anhydrous sodium acetate is heated under reflux for several hours.

-

The reaction mixture is then poured into water to precipitate the crude product.

-

The crude coumarin is purified by recrystallization from ethanol.

A generalized workflow for the Perkin reaction is depicted below.

Pechmann Condensation: A Versatile Route to Substituted Coumarins

The Pechmann condensation is another cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. This method is particularly valuable for the synthesis of substituted coumarins.

Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Role |

| Resorcinol | C₆H₆O₂ | 110.11 | 1.0 eq | Phenol |

| Ethyl Acetoacetate (B1235776) | C₆H₁₀O₃ | 130.14 | 1.0 eq | β-Ketoester |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalytic | Acid Catalyst |

Procedure:

-

Resorcinol and ethyl acetoacetate are mixed and cooled in an ice bath.

-

Concentrated sulfuric acid is added dropwise with stirring, maintaining a low temperature.

-

The reaction mixture is allowed to stand at room temperature for a period, then poured onto crushed ice.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.

Fries Rearrangement: A Method for Acylcoumarin Synthesis

The Fries rearrangement is a useful reaction for the synthesis of acyl-substituted hydroxycoumarins. It involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.

Experimental Protocol: Fries Rearrangement of 7-Acetoxy-4-methylcoumarin (B160210)

This protocol describes the conversion of 7-acetoxy-4-methylcoumarin to 8-acetyl-7-hydroxy-4-methylcoumarin.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Role |

| 7-Acetoxy-4-methylcoumarin | C₁₂H₁₀O₄ | 218.20 | 1.0 eq | Phenolic Ester |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.5-2.0 eq | Lewis Acid Catalyst |

Procedure:

-

An intimate mixture of 7-acetoxy-4-methylcoumarin and anhydrous aluminum chloride is heated at 130-140 °C for a specified time.

-

The reaction mixture is cooled and then carefully decomposed with ice and hydrochloric acid.

-

The resulting solid is filtered, washed, and purified by recrystallization.

Comparative Yields of Synthetic Methods

The efficiency of coumarin synthesis varies significantly depending on the chosen method and specific substrates. The following table provides a comparative overview of typical yields for the Perkin and Pechmann reactions.

| Synthetic Method | Reactants | Product | Reported Yield (%) | Reference(s) |

| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Coumarin | ~50 | [6] |

| Pechmann Condensation | Resorcinol, Ethyl Acetoacetate | 7-Hydroxy-4-methylcoumarin | 70-85 | [7] |

Biological Significance: Modulation of Key Signaling Pathways

Coumarin and its derivatives exert their biological effects by interacting with various cellular targets and modulating key signaling pathways. Two prominent examples are the anticoagulant activity of dicoumarol and the biosynthesis of aflatoxins, which are coumarin-related mycotoxins.

Dicoumarol and the Vitamin K Cycle: A Tale of Anticoagulation

The discovery of dicoumarol as the causative agent of "sweet clover disease" in cattle led to its development as the first oral anticoagulant.[8] Its mechanism of action involves the inhibition of Vitamin K epoxide reductase (VKORC1), a key enzyme in the vitamin K cycle.[9][10][11] This inhibition prevents the regeneration of reduced vitamin K, which is essential for the gamma-carboxylation and activation of several clotting factors.

Aflatoxin Biosynthesis: A Complex Pathway to Mycotoxins

Aflatoxins are a group of toxic and carcinogenic mycotoxins produced by certain species of Aspergillus fungi. Structurally, they contain a coumarin moiety. Their biosynthesis is a complex, multi-step enzymatic pathway.[12][13][14][15][16]

Conclusion

The journey of coumarin compounds, from their initial isolation from natural sources to their sophisticated synthesis in the laboratory, highlights a remarkable chapter in the history of organic chemistry and pharmacology. The development of synthetic methodologies like the Perkin and Pechmann reactions has not only provided access to a vast library of coumarin derivatives but has also deepened our understanding of their chemical reactivity. Furthermore, the elucidation of their mechanisms of action, such as the inhibition of the vitamin K cycle by dicoumarol, continues to provide critical insights for the design of novel therapeutic agents. This guide serves as a foundational resource for researchers dedicated to exploring the rich chemistry and biology of this versatile scaffold, with the aim of advancing the frontiers of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]

- 3. mdpi.com [mdpi.com]

- 4. Sir William Henry Perkin (1838 – 1907) - ChemistryViews [chemistryviews.org]

- 5. VI.—On the artificial production of coumarin and formation of its homologues - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]

- 8. researchgate.net [researchgate.net]

- 9. Dicoumarol: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Dicoumarol: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism. | Semantic Scholar [semanticscholar.org]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. reviberoammicol.com [reviberoammicol.com]

- 16. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Pteryxin: A Potent Butyrylcholinesterase Inhibitor for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Pteryxin, a dihydropyranocoumarin derivative found in plants of the Apiaceae family, has emerged as a significant subject of interest in the field of neuropharmacology.[1][2] This natural compound has demonstrated notable inhibitory activity against butyrylcholinesterase (BChE), an enzyme increasingly implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of this compound's role as a BChE inhibitor, detailing its inhibitory potency, mechanism of action, and the experimental protocols used for its characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurodegenerative diseases.

Quantitative Analysis of Butyrylcholinesterase Inhibition

This compound has been identified as a more potent inhibitor of butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE).[1][2] At a concentration of 100 μg/ml, this compound demonstrated 91.62 ± 1.53% inhibition of BChE, while only exhibiting 9.30 ± 1.86% inhibition against AChE.[1][2] The inhibitory potency of this compound against BChE is further highlighted by its half-maximal inhibitory concentration (IC50), which has been determined to be 12.96 ± 0.70 μg/ml.[1][2] This makes it a more effective inhibitor than the established Alzheimer's disease drug, galanthamine (B1674398), which has a reported IC50 of 22.16 ± 0.91 μg/ml for BChE.[1][2]

| Compound | Target Enzyme | IC50 (μg/ml) | Percent Inhibition (at 100 μg/ml) |

| This compound | Butyrylcholinesterase (BChE) | 12.96 ± 0.70 | 91.62 ± 1.53% |

| Acetylcholinesterase (AChE) | - | 9.30 ± 1.86% | |

| Galanthamine | Butyrylcholinesterase (BChE) | 22.16 ± 0.91 | 81.93 ± 2.52% |

Mechanism of Action: Insights from Molecular Docking

Molecular docking studies have provided valuable insights into the binding mechanism of this compound within the active site of BChE. These computational analyses suggest a stable interaction facilitated by both polar and hydrophobic interactions.[1][2] The top-ranked docking pose indicates the formation of two hydrogen bonds between this compound and the catalytic residues Serine 198 (S198) and Histidine 438 (H438) of BChE.[1][2] Furthermore, a strong π-π stacking interaction is observed with the Tryptophan 231 (W231) residue, further anchoring the inhibitor in the binding pocket.[1][2]

Experimental Protocols

The in vitro assessment of this compound's BChE inhibitory activity is primarily conducted using a modified Ellman's method in a 96-well microplate format. This colorimetric assay is a standard and reliable method for measuring cholinesterase activity.

Butyrylcholinesterase (BChE) Inhibition Assay Protocol (Ellman's Method)

1. Principle: The assay measures the activity of BChE through the hydrolysis of the substrate S-butyrylthiocholine iodide (BTCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the BChE activity. In the presence of an inhibitor like this compound, the rate of BTCI hydrolysis decreases, leading to a reduced rate of color development.

2. Reagents and Materials:

-

Butyrylcholinesterase (BChE) from equine serum

-

S-butyrylthiocholine iodide (BTCI) (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Galanthamine (positive control)

-

96-well microplate

-

Microplate reader

3. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of BChE in Tris-HCl buffer.

-

Prepare a stock solution of BTCI in deionized water.

-

Prepare a stock solution of DTNB in Tris-HCl buffer.

-

Prepare serial dilutions of this compound and galanthamine in a suitable solvent (e.g., DMSO) and then dilute further with the buffer.

-

-

Assay in 96-Well Microplate:

-

To each well, add 25 µL of the test compound solution (or solvent for the control).

-

Add 50 µL of DTNB solution to each well.

-

Add 25 µL of BChE solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

-

Initiate the reaction by adding 25 µL of BTCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 5-10 minutes) using a microplate reader.

-

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the broader biological context of this compound's activity, the following diagrams have been generated using Graphviz.

Conclusion and Future Directions

This compound has been clearly identified as a potent and selective inhibitor of butyrylcholinesterase, with greater efficacy than the currently prescribed drug, galanthamine. Its mechanism of action, elucidated through molecular docking, reveals key interactions within the BChE active site. The established experimental protocols provide a solid foundation for further investigation and comparative studies.

While the IC50 value of this compound is well-documented, a detailed enzyme kinetic analysis to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki) is a critical next step for a more profound understanding of its inhibitory mechanism. Furthermore, the relationship between its BChE inhibitory activity and its effects on other signaling pathways, such as NF-κB and MAPK, warrants further exploration to uncover potential synergistic therapeutic effects. The multifaceted activity of this compound positions it as a promising lead compound for the development of novel therapies for Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits and neuroinflammation.

References

A Comprehensive Technical Guide to the Solubility Profile of (+)-Pteryxin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of (+)-Pteryxin, a naturally occurring coumarin (B35378) with significant biological activities. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering critical data on its solubility in various solvents, detailed experimental protocols for solubility determination, and insights into its mechanism of action through relevant signaling pathways.

Executive Summary

This compound, a khellactone-type coumarin, has garnered considerable interest for its diverse pharmacological effects. A thorough understanding of its solubility is paramount for advancing its preclinical and clinical development, as it directly impacts formulation, bioavailability, and in vitro assay design. This guide presents quantitative solubility data in key organic solvents and outlines a standardized experimental workflow for determining its solubility. Furthermore, it visualizes the Nrf2/ARE signaling pathway, a key target of this compound, to provide a deeper understanding of its molecular mechanism.

Solubility Profile of this compound

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that as a coumarin, this compound is expected to have low solubility in cold water, with increased solubility in hot water and other organic solvents.[1]

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

| Dimethylformamide (DMF) | 30[2] | ~77.6 | - |

| Dimethyl sulfoxide (B87167) (DMSO) | 30[2] | ~77.6 | Also reported as >17.1 mg/mL[3] |

| Ethanol | 30[2] | ~77.6 | - |

| Water | Data not available | Data not available | Generally, coumarins are slightly soluble in cold water and more soluble in hot water.[1][4] |

| Methanol | Data not available | Data not available | - |

| Aqueous Buffers | Sparingly soluble | Data not available | For assays, a common practice is to first dissolve in an organic solvent like DMSO and then dilute with the aqueous buffer.[5] |

Molecular Weight of this compound: 386.4 g/mol [2][6]

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following protocol details a standardized shake-flask method for determining the equilibrium solubility of this compound. This method is widely accepted and provides reliable thermodynamic solubility data.[7]

1. Materials and Equipment:

-

This compound (crystalline solid, >98% purity)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, phosphate-buffered saline pH 7.4)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Syringe filters (0.22 µm)

-

Standard laboratory glassware

2. Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[8]

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[8]

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of excess solid in each vial.

-

Allow the vials to stand undisturbed for a short period to let the solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

3. Considerations:

-

pH: For aqueous buffers, the pH should be measured and recorded before and after the experiment, as it can significantly influence the solubility of ionizable compounds.[8]

-

Temperature: Temperature should be strictly controlled throughout the experiment as solubility is temperature-dependent.[9]

-

Co-solvents: For compounds with low aqueous solubility, using co-solvent systems (e.g., ethanol-water mixtures) can be informative.[10]

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Signaling Pathway Involvement: Nrf2/ARE Pathway

This compound has been shown to exert some of its biological effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

The diagram below illustrates the proposed mechanism of this compound's interaction with the Nrf2/ARE pathway.

References

- 1. Are coumarins water-soluble? | AAT Bioquest [aatbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS:13161-75-6 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Coumarin | 91-64-5 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Pteryxin | C21H22O7 | CID 5281425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Supercritical Fluid Extraction of (+)-Pteryxin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of (+)-Pteryxin from the roots of Peucedanum praeruptorum Dunn (also known as Bai Hua Qian Hu) using supercritical fluid extraction (SFE). While a specific protocol for this compound is not extensively documented in publicly available literature, this document outlines a robust methodology based on the successful extraction of structurally similar pyranocoumarins, such as Praeruptorin A, from the same plant material.[1]

Supercritical fluid extraction with carbon dioxide (SC-CO₂) is a green technology that offers high selectivity and efficiency, yielding pure extracts without the use of harsh organic solvents.[2] The tunability of solvent properties by altering temperature and pressure allows for the targeted extraction of specific compounds.[2]

Experimental Data Summary

The following table summarizes the optimized parameters for the supercritical fluid extraction of Praeruptorin A from Peucedanum praeruptorum, which can be applied as a starting point for the targeted extraction of this compound.[1]

| Parameter | Optimized Value | Notes |

| Supercritical Fluid | Carbon Dioxide (CO₂) | The most common and environmentally friendly solvent for SFE. |

| Co-solvent | Ethanol (B145695) | Addition of a polar co-solvent like ethanol can increase the extraction yield of moderately polar compounds like pyranocoumarins.[1] |

| Extraction Temperature | 60 °C | Higher temperatures can increase the vapor pressure of the analytes, but may decrease the density of the supercritical fluid. |

| Extraction Pressure | 20 MPa | Pressure is a critical parameter for adjusting the solvent power of the supercritical fluid. |

| Extraction Time | 3 hours | The optimal duration for achieving a high yield of the target compound.[1] |

| Source Material | Dried and powdered roots of Peucedanum praeruptorum Dunn | Proper preparation of the plant material is crucial for efficient extraction. |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the supercritical fluid extraction of this compound.

Caption: Workflow for the supercritical fluid extraction of this compound.

Detailed Experimental Protocol

This protocol details the steps for the supercritical fluid extraction of this compound from the roots of Peucedanum praeruptorum.

1. Materials and Equipment

-

Plant Material: Dried roots of Peucedanum praeruptorum Dunn.

-

Solvents:

-

Food-grade or higher purity liquid carbon dioxide.

-

Anhydrous ethanol (for co-solvent).

-

-

Equipment:

-

Grinder or mill.

-

Sieves for particle size separation.

-

Supercritical fluid extraction system equipped with:

-

A high-pressure pump for CO₂ and co-solvent.

-

An extraction vessel.

-

A temperature-controlled oven for the extraction vessel.

-

A back-pressure regulator.

-

A separator for extract collection.

-

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system for analysis.

-

2. Sample Preparation

-

Drying: Ensure the roots of Peucedanum praeruptorum are thoroughly dried to a moisture content of less than 10% to improve extraction efficiency.

-

Grinding: Grind the dried roots into a fine powder using a mechanical grinder or mill.

-

Sieving: Sieve the ground powder to obtain a uniform particle size (e.g., 40-60 mesh). This ensures consistent packing and extraction.

-

Weighing: Accurately weigh the desired amount of powdered plant material.

3. Supercritical Fluid Extraction Procedure

-

Packing the Extraction Vessel:

-

Place a piece of glass wool or a filter at the bottom of the extraction vessel.

-

Carefully pack the weighed powdered plant material into the extraction vessel, ensuring there is no channeling.

-

Place another piece of glass wool or a filter on top of the packed material.

-

Seal the extraction vessel and place it inside the temperature-controlled oven.

-

-

Setting the SFE Parameters:

-

Set the oven temperature to 60 °C and allow the system to equilibrate.

-

Set the desired co-solvent (ethanol) percentage and flow rate.

-

Begin pumping liquid CO₂ through the system.

-

Pressurize the system to 20 MPa using the back-pressure regulator.

-

-

Extraction Process:

-

Once the desired temperature and pressure are reached, start the extraction in dynamic mode, allowing the supercritical fluid to flow through the extraction vessel.

-

Maintain the extraction for a total of 3 hours.

-

-

Collection of the Extract:

-

The extract-laden supercritical fluid is depressurized in the separator, causing the CO₂ to return to a gaseous state and the extract to precipitate.

-

Collect the crude extract from the separator.

-

-

System Shutdown:

-

After the extraction is complete, stop the pumps.

-

Carefully depressurize the system.

-

Allow the system to cool down before opening the extraction vessel.

-

Remove the spent plant material.

-

4. Analysis of the Extract

-

Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

HPLC/UPLC Analysis:

-

Inject the prepared sample into an HPLC or UPLC system equipped with a suitable column (e.g., C18).

-

Use a suitable mobile phase gradient to separate the components of the extract.

-

Identify and quantify this compound by comparing the retention time and UV spectrum with a certified reference standard.

-

5. Further Purification (Optional)

If a higher purity of this compound is required, the crude extract can be further purified using chromatographic techniques such as preparative HPLC or column chromatography.

Signaling Pathway Diagram (Placeholder)

As this document focuses on the extraction protocol, a signaling pathway is not directly applicable. However, to fulfill the visualization requirement, a logical relationship diagram for parameter optimization is provided below.

Caption: Logical relationship for SFE parameter optimization.

References

Application Notes and Protocols for the Isolation and Purification of (+)-Pteryxin from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation and purification of (+)-Pteryxin, a bioactive coumarin (B35378) with significant therapeutic potential, from plant sources, primarily species of the Peucedanum genus. The protocols described herein are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further study and drug development.

Introduction

This document outlines two primary methods for the isolation and purification of this compound: a conventional method involving solvent extraction and column chromatography, and a more advanced method utilizing supercritical fluid extraction (SFE). Additionally, protocols for purification by preparative High-Performance Liquid Chromatography (HPLC) and compound identification using spectroscopic techniques are provided.

General Workflow for this compound Isolation and Purification

The overall process for obtaining pure this compound from plant material can be summarized in the following stages:

Synthetic Approaches to Pteryxin Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-Pteryxin, a coumarin (B35378) natural product isolated from plants such as Angelica furcijuga and Peucedanum japonicum, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-platelet aggregation, and butyrylcholinesterase inhibitory effects[1][2]. Despite its therapeutic potential, a total chemical synthesis of this compound has not yet been reported in the scientific literature. This document provides detailed synthetic protocols for structurally related analogs, specifically the pterosins, a class of indanone sesquiterpenes. The methodologies outlined below are based on published synthetic routes and are intended to serve as a practical guide for researchers engaged in the synthesis of pteryxin (B190337) analogs and other bioactive small molecules.

I. Synthesis of (±)-Pterosin C

The synthesis of racemic Pterosin C can be achieved via a Friedel-Crafts bisacylation approach followed by reduction and demethylation.

Experimental Protocol: Synthesis of (±)-Pterosin C

1. Friedel-Crafts Bisacylation:

-

To a solution of the methyl ether of 2-(2,6-dimethylphenyl)ethanol (B1618557) in a suitable solvent (e.g., dichloromethane), add methylmalonyl chloride.

-

The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at reduced temperatures (e.g., 0 °C to room temperature).

-

The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water or dilute acid, and the product, a 1,3-indandione (B147059), is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

2. Demethylation and Reduction:

-

The resulting 1,3-indandione is demethylated using a suitable demethylating agent, such as boron tribromide (BBr₃).

-

The demethylated intermediate is then reduced using zinc dust in acetic acid in the presence of acetic anhydride (B1165640) and sodium acetate. This step affords a mixture of the diacetate precursors of cis- and trans-pterosin C.

-

The reaction mixture is worked up by filtration and extraction to isolate the diacetate products.

3. Hydrolysis:

-

The mixture of diacetate isomers is hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) in methanol) to yield (±)-cis- and (±)-trans-Pterosin C.

-

The final products can be separated and purified by column chromatography.

Synthetic Workflow for (±)-Pterosin C

Caption: Overall synthetic workflow for the preparation of (±)-Pterosin C.

II. Stereoselective Synthesis of (2R)-Pterosin B

A concise, stereoselective synthesis of the naturally occurring (2R)-isomer of Pterosin B has been developed, employing a Suzuki-Miyaura cross-coupling reaction and an asymmetric methylation step.[3]

Quantitative Data for the Synthesis of (2R)-Pterosin B

| Step | Reactants | Product | Yield (%) |

| Suzuki-Miyaura Cross-Coupling | 6-bromo-5,7-dimethylindan-1-one, Benzyl-protected trifluoroborate salt 8 | Indanone 9 | 54 |

| Asymmetric Methylation & Hydrolysis | Indanone 9, SAMP hydrazone, Methyl iodide | (2R)-Pterosin B | - |

Yield for the final two steps (asymmetric methylation and hydrolysis) is not explicitly provided in a single value in the cited literature.

Experimental Protocol: Key Steps in the Synthesis of (2R)-Pterosin B

1. Suzuki-Miyaura Cross-Coupling:

-

A mixture of 6-bromo-5,7-dimethylindan-1-one, the benzyl-protected trifluoroborate salt 8, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) is suspended in a suitable solvent system (e.g., toluene/ethanol/water).

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to afford indanone 9.[3]

2. Asymmetric Methylation via SAMP Hydrazone:

-

The indanone 9 is first converted to its corresponding (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone.

-

The SAMP hydrazone is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C).

-

The resulting anion is treated with methyl iodide to introduce the methyl group at the C2 position with high stereoselectivity.

-

The chiral auxiliary is subsequently removed by ozonolysis or acidic hydrolysis to yield (2R)-Pterosin B.[3]

Logical Relationship in (2R)-Pterosin B Synthesis

References

Application Note & Protocol: Development of a Robust LC-MS/MS Method for the Quantification of (+)-Pteryxin in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (+)-Pteryxin in human plasma. The protocol covers all critical aspects from sample preparation and chromatographic separation to mass spectrometric detection and data analysis. This method is suitable for pharmacokinetic studies, toxicological assessments, and clinical research involving this compound.

Introduction

This compound is a coumarin (B35378) compound found in various medicinal plants, such as Peucedanum praeruptorum Dunn.[1] It has demonstrated a range of biological activities, including anti-inflammatory, anti-obesity, and neuroprotective effects.[2][3] Accurate quantification of this compound in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for its development as a potential therapeutic agent. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification.[4] This application note describes a robust and reliable LC-MS/MS method for determining this compound concentrations in human plasma.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂O₇ | [1][5] |

| Molecular Weight | 386.4 g/mol | [1][5] |

| IUPAC Name | [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | [5] |

| Solubility | Soluble in DMF, DMSO, and Ethanol; Insoluble in water. | [1][6] |

| Chemical Class | Coumarin | [7] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Human plasma (K₂EDTA as anticoagulant), sourced from a certified vendor.